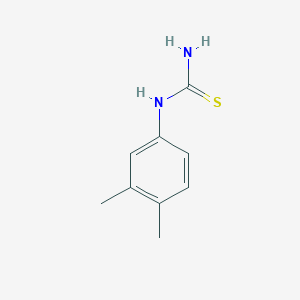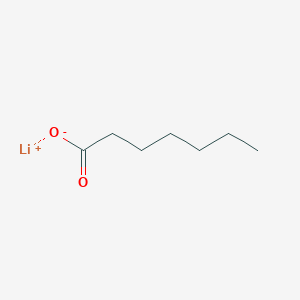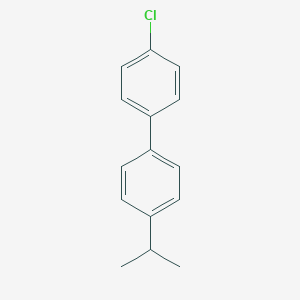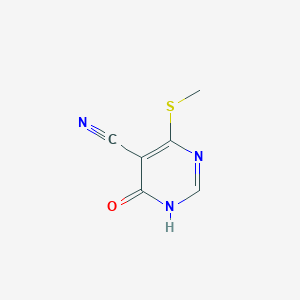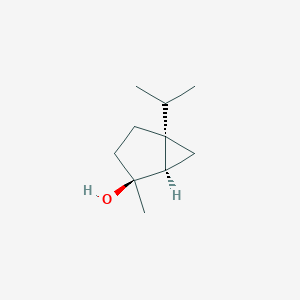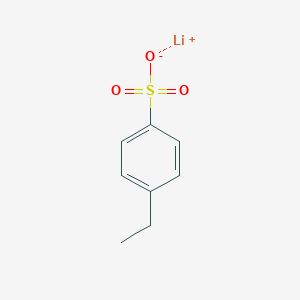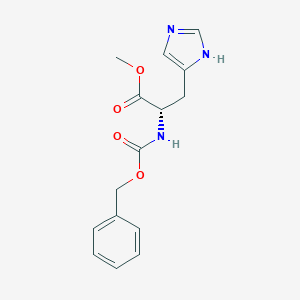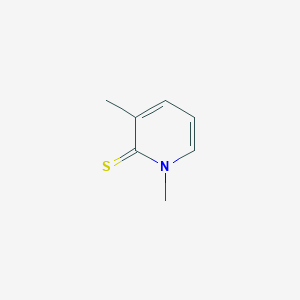
1,3-Dimethyl-2(1H)-pyridinethione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dimethyl-2(1H)-pyridinethione, commonly known as DMPT, is a sulfur-containing organic compound that has gained significant attention in the scientific community due to its unique properties and potential applications. DMPT has been extensively studied for its ability to improve the growth performance of animals, particularly in aquaculture and livestock production. Additionally, DMPT has been shown to have potential applications in the treatment of neurological disorders and as a potential anti-cancer agent. In
Aplicaciones Científicas De Investigación
DMPT has been extensively studied for its potential applications in animal production, particularly in aquaculture and livestock production. DMPT has been shown to improve the growth performance of animals, increase feed intake, and enhance feed conversion efficiency. Additionally, DMPT has been shown to have potential applications in the treatment of neurological disorders and as a potential anti-cancer agent.
Mecanismo De Acción
The exact mechanism of action of DMPT is not fully understood. However, it is believed that DMPT acts as a methionine precursor in animals, which leads to an increase in methionine availability. Methionine is an essential amino acid that is required for protein synthesis and is involved in a variety of metabolic processes. By increasing methionine availability, DMPT may improve the growth performance of animals and enhance their immune system.
Efectos Bioquímicos Y Fisiológicos
DMPT has been shown to have a variety of biochemical and physiological effects on animals. DMPT has been shown to increase the expression of growth hormone in animals, which leads to an increase in growth performance. Additionally, DMPT has been shown to increase the expression of genes involved in immune function, which enhances the immune system of animals. DMPT has also been shown to have potential anti-cancer properties, as it has been shown to inhibit the growth of cancer cells in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMPT has several advantages for lab experiments, including its low toxicity and high solubility in water. Additionally, DMPT is stable under a wide range of pH and temperature conditions, which makes it easy to use in a variety of experimental settings. However, DMPT has some limitations for lab experiments, including its relatively high cost and the need for specialized equipment for its synthesis.
Direcciones Futuras
There are several future directions for the study of DMPT. One potential area of research is the development of new synthesis methods for DMPT that are more cost-effective and environmentally friendly. Additionally, further research is needed to fully understand the mechanism of action of DMPT and its potential applications in the treatment of neurological disorders and as a potential anti-cancer agent. Finally, more research is needed to explore the potential applications of DMPT in other areas of animal production, such as poultry and swine production.
Métodos De Síntesis
DMPT can be synthesized through a variety of methods, including the reaction of 2-acetylpyridine with hydrogen sulfide gas, the reaction of 2-acetylpyridine with sodium hydrosulfide, and the reaction of 2-acetylpyridine with sulfur. The most commonly used method for the synthesis of DMPT is the reaction of 2-acetylpyridine with hydrogen sulfide gas. This method involves the reaction of 2-acetylpyridine with hydrogen sulfide gas in the presence of a catalyst such as zinc chloride or aluminum chloride.
Propiedades
Número CAS |
19006-66-7 |
|---|---|
Nombre del producto |
1,3-Dimethyl-2(1H)-pyridinethione |
Fórmula molecular |
C7H9NS |
Peso molecular |
139.22 g/mol |
Nombre IUPAC |
1,3-dimethylpyridine-2-thione |
InChI |
InChI=1S/C7H9NS/c1-6-4-3-5-8(2)7(6)9/h3-5H,1-2H3 |
Clave InChI |
VYVCNVCQSMQCKQ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CN(C1=S)C |
SMILES canónico |
CC1=CC=CN(C1=S)C |
Sinónimos |
1,3-Dimethyl-2(1H)-pyridinethione |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



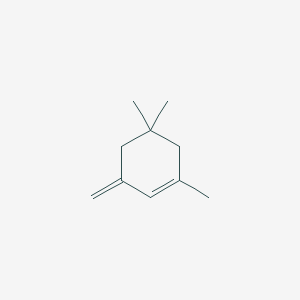
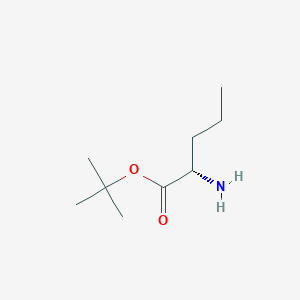
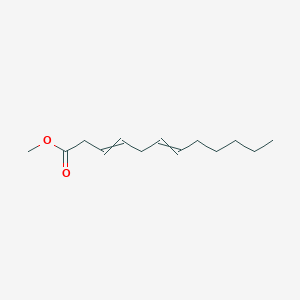
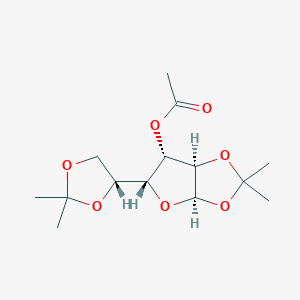
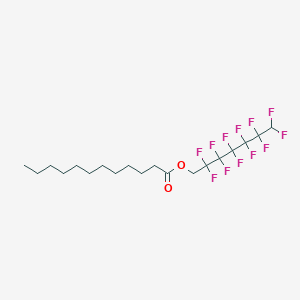
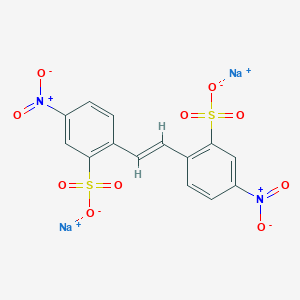
![Diethylamino-[4-(2-methylimidazol-1-yl)phenyl]-sulfanylidenephosphanium](/img/structure/B100689.png)
